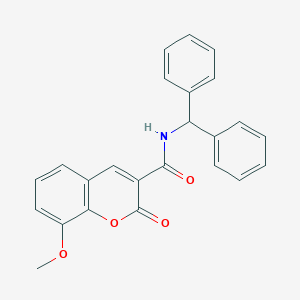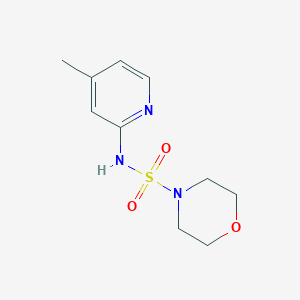![molecular formula C20H19FN4O2 B279165 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as FIPB, is a small molecule inhibitor that has been widely used in scientific research. FIPB is a potent inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs), which play important roles in DNA repair, chromatin remodeling, and other cellular processes.
作用机制
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a potent inhibitor of PARP enzymes, which play important roles in DNA repair and other cellular processes. PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins, including themselves, in response to DNA damage. This process, known as PARylation, helps to recruit DNA repair factors to the site of damage and promotes DNA repair. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits PARP activity by binding to the catalytic domain of PARPs and blocking the transfer of ADP-ribose units. This leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to protect against neuronal damage in models of neurodegenerative diseases and to reduce inflammation in models of inflammatory diseases. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP activity and promoting the accumulation of DNA damage. It has also been shown to protect against neuronal damage by inhibiting PARP activity and reducing oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potency and specificity as a PARP inhibitor. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and to have a longer half-life in vivo. This makes it a useful tool for studying the role of PARPs in various cellular processes and for developing new therapies that target PARPs. However, one of the limitations of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its cost and availability. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a relatively expensive compound and is not readily available from commercial sources.
未来方向
There are several future directions for the study of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide and PARP inhibitors. One direction is the development of new PARP inhibitors that are more potent and selective than 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. Another direction is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. PARP inhibitors have been shown to sensitize cancer cells to these therapies and to improve their response. Another direction is the study of PARP inhibitors in combination with immunotherapy, which has shown promising results in the treatment of cancer. Finally, the study of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammation, is an area of active research.
合成方法
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be synthesized by a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the intermediate product, which is then reacted with benzoyl chloride to form 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been widely used in scientific research as a tool to study the role of PARPs in various cellular processes. PARPs are involved in DNA repair, chromatin remodeling, and other cellular processes, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been used to study the role of PARPs in these diseases and to develop new therapies that target PARPs.
属性
产品名称 |
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide |
|---|---|
分子式 |
C20H19FN4O2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-[(2-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-3-1-6-15(17)20(27)24-18-9-4-2-7-16(18)19(26)23-10-5-12-25-13-11-22-14-25/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,26)(H,24,27) |
InChI 键 |
SOSKSDCBTTYUAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)


![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)









![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)